Superior Potency Against Multidrug-Resistant N. gonorrhoeae Compared to Ceftriaxone
Brilacidin demonstrates potent activity against a panel of 22 drug-resistant strains of *Neisseria gonorrhoeae*, with an MIC50 of 4 µg/mL [1]. Critically, brilacidin was shown to be superior to the current drug of choice, ceftriaxone, in eliminating intracellular *N. gonorrhoeae* harbored within endocervical cells [1]. This is a key advantage, as ceftriaxone-resistant strains are an urgent public health threat.
| Evidence Dimension | Intracellular Bactericidal Activity |
|---|---|
| Target Compound Data | Superior elimination of intracellular N. gonorrhoeae |
| Comparator Or Baseline | Ceftriaxone (current standard of care) |
| Quantified Difference | Brilacidin was superior to ceftriaxone in eliminating intracellular bacteria |
| Conditions | In vitro assay using endocervical cells infected with N. gonorrhoeae |
Why This Matters
This superiority against intracellular *N. gonorrhoeae* and ceftriaxone-resistant strains positions Brilacidin as a high-value research compound for developing novel anti-gonococcal therapeutics, a critical unmet medical need.
- [1] El-Dash S, et al. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae. PLoS One. 2025 Jun 5;20(6):e0325722. doi: 10.1371/journal.pone.0325722. View Source
